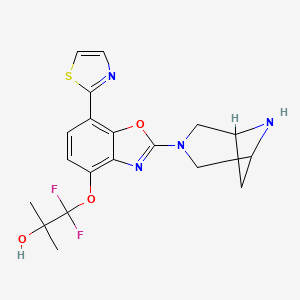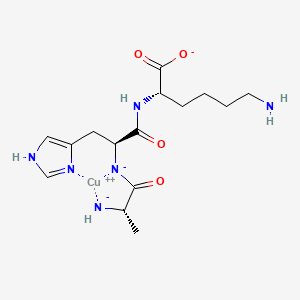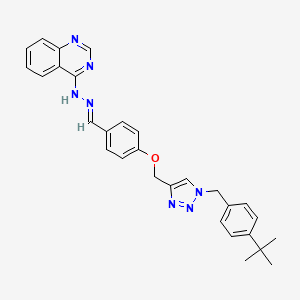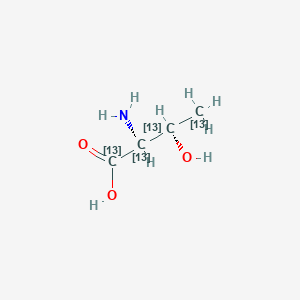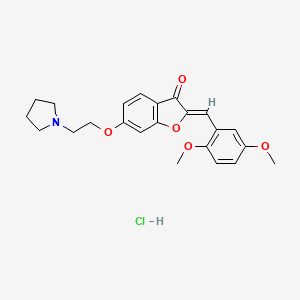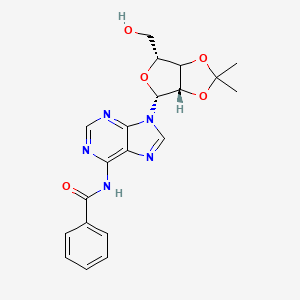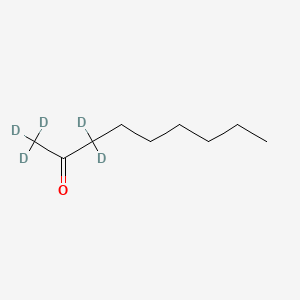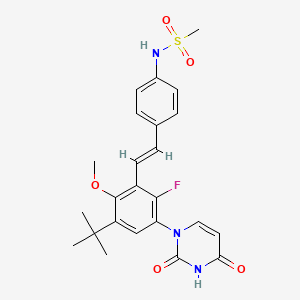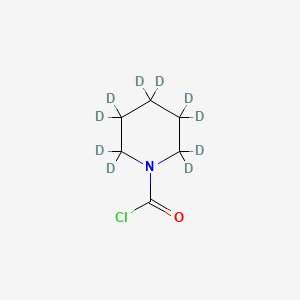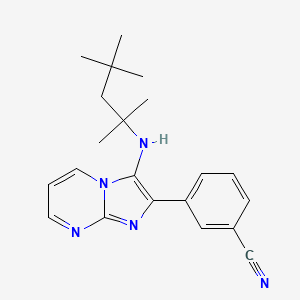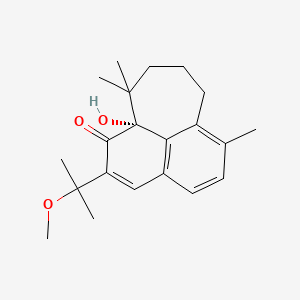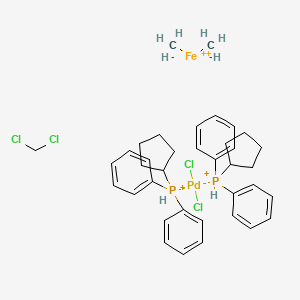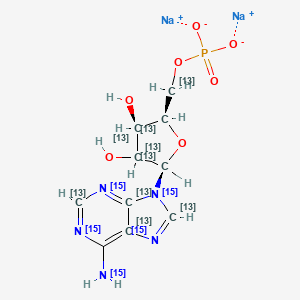
Adenosine monophosphate-13C10,15N5 (disodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenosine monophosphate-13C10,15N5 (disodium) is a labeled form of adenosine monophosphate, where carbon and nitrogen atoms are isotopically labeled with carbon-13 and nitrogen-15, respectively. This compound is a key cellular metabolite that plays a crucial role in regulating energy homeostasis and signal transduction .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of adenosine monophosphate-13C10,15N5 (disodium) involves the incorporation of isotopically labeled carbon and nitrogen atoms into the adenosine monophosphate molecule. This can be achieved through chemical synthesis using labeled precursors. The reaction conditions typically involve the use of specific solvents and catalysts to facilitate the incorporation of the labeled atoms .
Industrial Production Methods
Industrial production of adenosine monophosphate-13C10,15N5 (disodium) involves large-scale synthesis using isotopically labeled precursors. The process includes multiple steps of purification to ensure high isotopic purity and chemical purity. The final product is often provided as a solution in a suitable buffer to maintain stability .
Analyse Des Réactions Chimiques
Types of Reactions
Adenosine monophosphate-13C10,15N5 (disodium) can undergo various chemical reactions, including:
Oxidation: Conversion to adenosine diphosphate and adenosine triphosphate.
Reduction: Formation of deoxyadenosine monophosphate.
Substitution: Replacement of functional groups on the ribose or phosphate moiety
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include adenosine diphosphate, adenosine triphosphate, and deoxyadenosine monophosphate. These products are important intermediates in various biochemical pathways .
Applications De Recherche Scientifique
Adenosine monophosphate-13C10,15N5 (disodium) is widely used in scientific research due to its labeled isotopes, which allow for detailed studies of metabolic pathways and enzyme activities. Some key applications include:
Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic flux analysis to trace the flow of carbon and nitrogen through metabolic networks.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of diagnostic assays and biotechnological processes
Mécanisme D'action
Adenosine monophosphate-13C10,15N5 (disodium) exerts its effects by participating in cellular energy metabolism and signal transduction pathways. It acts as a substrate for enzymes involved in the synthesis of adenosine diphosphate and adenosine triphosphate, which are essential for cellular energy transfer. The labeled isotopes allow for precise tracking of these processes at the molecular level .
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine monophosphate-15N5 disodium: Labeled with nitrogen-15 only.
Adenosine monophosphate-13C10 disodium: Labeled with carbon-13 only.
Adenosine triphosphate-13C10,15N5 disodium: Labeled form of adenosine triphosphate
Uniqueness
Adenosine monophosphate-13C10,15N5 (disodium) is unique due to its dual labeling with both carbon-13 and nitrogen-15, which provides a more comprehensive understanding of metabolic processes compared to compounds labeled with a single isotope .
Propriétés
Formule moléculaire |
C10H12N5Na2O7P |
|---|---|
Poids moléculaire |
405.09 g/mol |
Nom IUPAC |
disodium;[(2R,3R,5R)-5-(6-(15N)azanylpurin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methyl phosphate |
InChI |
InChI=1S/C10H14N5O7P.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6+,7?,10-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1;; |
Clé InChI |
QGXLVXZRPRRCRP-LJOOQMISSA-L |
SMILES isomérique |
[13CH]1=[15N]C(=[13C]2[13C](=[15N]1)[15N]([13CH]=[15N]2)[13C@H]3[13CH]([13C@H]([13C@H](O3)[13CH2]OP(=O)([O-])[O-])O)O)[15NH2].[Na+].[Na+] |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


